Laetanine
Overview
Description
- Laetanine is a noraporphine alkaloid extracted from Litsea laeta.
- It exhibits antiplasmodial activity, making it relevant in the context of malaria parasite inhibition .
Preparation Methods
- Synthetic routes for Laetanine involve the following steps:
- Start with the natural source (Litsea laeta).
- Extract the alkaloid.
- Purify and isolate this compound.
- Industrial production methods may vary, but they generally follow similar principles.
Chemical Reactions Analysis
- Laetanine can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be added or replaced.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
- Laetanine’s applications span several fields:
Chemistry: Used as a model compound for alkaloid studies.
Biology: Investigated for its effects on cellular processes.
Medicine: Potential antimalarial agent.
Industry: May serve as a precursor for other alkaloids.
Mechanism of Action
- Laetanine’s effects involve:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Activation or inhibition of cellular pathways.
- Detailed mechanisms require further research.
Comparison with Similar Compounds
- Laetanine’s uniqueness lies in its noraporphine structure.
- Similar compounds:
Nuciferine: Another alkaloid with different properties.
Berberine: Alkaloid found in various plants.
Properties
IUPAC Name |
(6aS)-1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAEFLEDPPPFX-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C[C@H]3C4=C2C(=C(C=C4CCN3)O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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